molecular formula C13H18N2O B11822629 1-(2-(6-Methylpyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(6-Methylpyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B11822629
M. Wt: 218.29 g/mol
InChI Key: NQDCWGDFHAQVIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(6-Methylpyridin-3-yl)piperidin-1-yl)ethanone is a compound that features a piperidine ring attached to a pyridine ring, with an ethanone group linking them. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in pharmaceuticals and organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(6-Methylpyridin-3-yl)piperidin-1-yl)ethanone involves multiple steps. One common method includes the reaction of a phenylacetic acid ester with phenyl 6-methylnicotinate in the presence of a base, followed by hydrolysis, decarboxylation, and oxidation . Another method involves the reaction between the magnesium dianion of (4-methylsulfonyl)phenyl acetic acid and the methyl ester of 6-methylpyridine-3-carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic routes to increase yield and reduce costs. For example, using tert-butylmagnesium chloride as a reagent can improve the conversion rate .

Chemical Reactions Analysis

Types of Reactions

1-(2-(6-Methylpyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and sodium tungstate.

    Reduction: Lithium aluminum hydride.

    Substitution: Bromine, alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted piperidine and pyridine derivatives, which can be further utilized in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of 1-(2-(6-Methylpyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(6-Methylpyridin-3-yl)piperidin-1-yl)ethanone is unique due to its specific combination of a piperidine and pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-[2-(6-methylpyridin-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C13H18N2O/c1-10-6-7-12(9-14-10)13-5-3-4-8-15(13)11(2)16/h6-7,9,13H,3-5,8H2,1-2H3

InChI Key

NQDCWGDFHAQVIR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2CCCCN2C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.